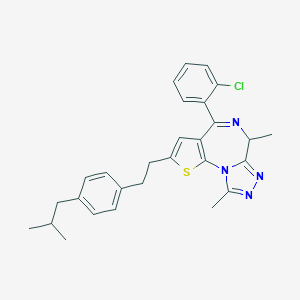
Israpafant
概要
説明
イスラパファントは、血小板活性化因子受容体の選択的アンタゴニストとして作用する化学化合物です。当初は喘息の治療のために開発されました。 その化学構造はチエノトリアゾロジアゼピンであり、鎮静剤であるベンゾジアゼピン誘導体のエチゾラムと密接に関連しています .
準備方法
イスラパファントの合成には、いくつかの段階が含まれます。主要な合成経路には、チエノトリアゾロジアゼピンコア構造の形成が含まれます。反応条件は通常、目的の生成物の形成を促進するために、特定の試薬と触媒を使用することを含みます。 工業的生産方法では、これらの反応条件を最適化して、より高い収率と純度を実現する場合があります .
化学反応の分析
イスラパファントは、次のようなさまざまなタイプの化学反応を起こします。
酸化: この反応は、酸素の添加または水素の除去を伴います。酸化反応で一般的に使用される試薬には、過マンガン酸カリウムと三酸化クロムがあります。
還元: この反応は、水素の添加または酸素の除去を伴います。還元反応で一般的に使用される試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究への応用
イスラパファントは、次のようないくつかの科学研究への応用があります。
科学的研究の応用
Israpafant has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of thienotriazolodiazepines and their interactions with various receptors.
Biology: It is used to study the role of platelet-activating factor receptors in various biological processes, including inflammation and immune responses.
Medicine: It has potential therapeutic applications in the treatment of asthma and other respiratory diseases.
作用機序
イスラパファントは、血小板活性化因子受容体に選択的に結合し、アンタゴニストとして作用することで、その効果を発揮します。この受容体は、炎症や免疫応答など、さまざまな生物学的プロセスに関与しています。この受容体の活性化を阻害することにより、イスラパファントは免疫応答の発達を遅らせ、炎症を軽減することができます。 また、好塩基球の活性化を阻害し、カルシウム輸送を動員することも示されています .
類似化合物との比較
イスラパファントは、鎮静剤であるベンゾジアゼピン誘導体のエチゾラムと密接に関連しています。 イスラパファントは、血小板活性化因子受容体に対してはるかに強く結合し、血小板凝集を阻害するIC50は0.84ナノモルであるのに対し、エチゾラムのこの標的におけるIC50は998ナノモルです。 他の類似化合物には、さまざまなチエノトリアゾロジアゼピンが含まれます。これらは、同様のコア構造を共有していますが、生物学的活性と受容体親和性が異なる場合があります .
特性
IUPAC Name |
7-(2-chlorophenyl)-9,13-dimethyl-4-[2-[4-(2-methylpropyl)phenyl]ethyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN4S/c1-17(2)15-21-11-9-20(10-12-21)13-14-22-16-24-26(23-7-5-6-8-25(23)29)30-18(3)27-32-31-19(4)33(27)28(24)34-22/h5-12,16-18H,13-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSWMRJVUJSDGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NN=C(N2C3=C(C=C(S3)CCC4=CC=C(C=C4)CC(C)C)C(=N1)C5=CC=CC=C5Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020312 | |
| Record name | Israpafant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117279-73-9 | |
| Record name | Israpafant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117279-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Israpafant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117279739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Israpafant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISRAPAFANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3MCV749SW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
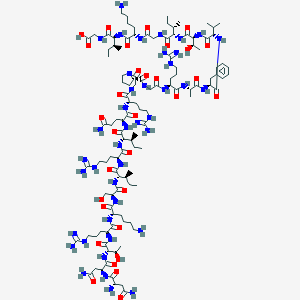
![Thieno[3,2-b]pyridin-3-amine](/img/structure/B39445.png)
![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)
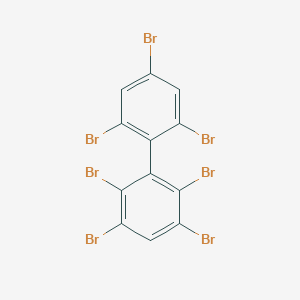
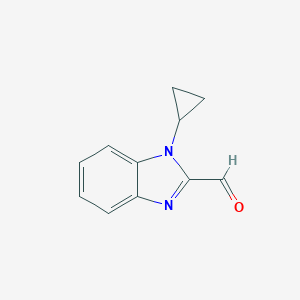
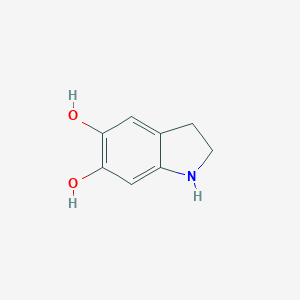
![N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide](/img/structure/B39454.png)
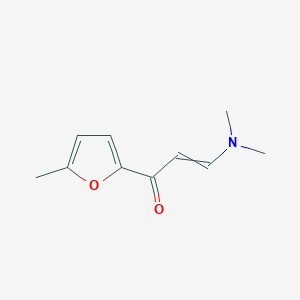
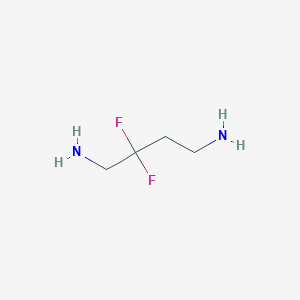
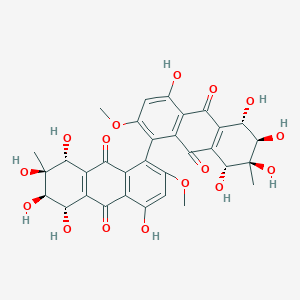
![4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one](/img/structure/B39462.png)

![2,5,6-Trichlorobenzo[D]thiazole](/img/structure/B39471.png)

